molecular formula C20H22N6OS B10982656 4-methyl-2-(1H-pyrrol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,3-thiazole-5-carboxamide

4-methyl-2-(1H-pyrrol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,3-thiazole-5-carboxamide

Cat. No.: B10982656
M. Wt: 394.5 g/mol
InChI Key: WBKBBCBJPLGCOL-UHFFFAOYSA-N
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Description

4-methyl-2-(1H-pyrrol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a pyrrole ring, a triazolopyridine moiety, and a thiazole carboxamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the thiazole carboxamide group under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(1H-pyrrol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

4-methyl-2-(1H-pyrrol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-2-(1H-pyrrol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-(1H-pyrrol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,3-thiazole-5-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H22N6OS

Molecular Weight

394.5 g/mol

IUPAC Name

4-methyl-2-pyrrol-1-yl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H22N6OS/c1-15-18(28-20(22-15)25-12-7-8-13-25)19(27)21-11-5-2-3-9-16-23-24-17-10-4-6-14-26(16)17/h4,6-8,10,12-14H,2-3,5,9,11H2,1H3,(H,21,27)

InChI Key

WBKBBCBJPLGCOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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